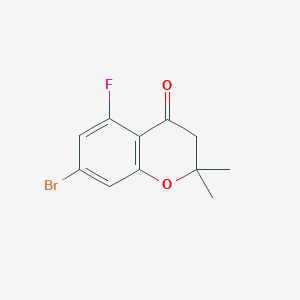
2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-二甲基苄基)异吲哚啉-1,3-二酮是一种属于异吲哚啉衍生物类的化学化合物。异吲哚啉衍生物以其多样的生物活性而闻名,并在医药化学和材料科学等各个领域得到应用。该化合物具有一个在 2 和 4 位被两个甲基取代的苄基,连接到异吲哚啉-1,3-二酮核心。
准备方法
合成路线和反应条件
2-(2,4-二甲基苄基)异吲哚啉-1,3-二酮的合成通常涉及芳香伯胺与马来酸酐衍生物的缩合反应。该反应形成异吲哚啉-1,3-二酮骨架。 该过程可以在无溶剂条件下进行,这符合绿色化学原则 . 反应条件通常包括简单的加热和相对快速的无溶剂反应,然后使用环境友好的方法进行纯化 .
工业生产方法
2-(2,4-二甲基苄基)异吲哚啉-1,3-二酮的工业生产可能涉及使用类似缩合反应的大规模合成。 过渡金属催化反应和有机催化方法的使用可以提高生产过程的效率和产量 . 这些方法为构建复杂的杂环结构提供了可靠的技术,使其适用于工业应用。
化学反应分析
反应类型
2-(2,4-二甲基苄基)异吲哚啉-1,3-二酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以产生该化合物的还原形式。
取代: 苄基可以与不同的试剂发生取代反应。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及各种亲核试剂用于取代反应 .
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生氧化物,而取代反应可以在苄基部分引入不同的官能团 .
科学研究应用
2-(2,4-二甲基苄基)异吲哚啉-1,3-二酮有若干科学研究应用:
医药化学: 该化合物因其调节多巴胺受体的能力而被研究作为抗精神病药物的潜力.
材料科学: 异吲哚啉衍生物用于合成光致变色材料,光致变色材料在光学器件中得到应用.
药物合成: 该化合物在合成各种药物(包括抗癌剂)中用作中间体.
作用机制
2-(2,4-二甲基苄基)异吲哚啉-1,3-二酮的作用机制涉及它与多巴胺受体等分子靶标的相互作用。 该化合物与多巴胺受体 D2 的变构结合位点结合,调节其活性 . 这种相互作用可以影响神经递质释放和信号转导途径,从而有助于其潜在的治疗作用 .
相似化合物的比较
类似化合物
2-(4-(2-溴乙酰基)苯基)异吲哚啉-1,3-二酮: 以其抗癌特性而闻名.
N-取代的异吲哚啉-1,3-二酮衍生物: 这些化合物表现出多种生物活性,包括抗真菌和抗菌特性.
独特性
2-(2,4-二甲基苄基)异吲哚啉-1,3-二酮因其苄基上的特定取代模式而独一无二,这会影响其生物活性和化学反应性。 苄基部分 2 和 4 位甲基的存在可以增强其与分子靶标的相互作用,并改善其药代动力学特性 .
属性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
2-[(2,4-dimethylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-13(12(2)9-11)10-18-16(19)14-5-3-4-6-15(14)17(18)20/h3-9H,10H2,1-2H3 |
InChI 键 |
NYHAFSXDIMHOSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)
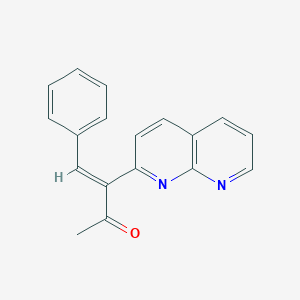
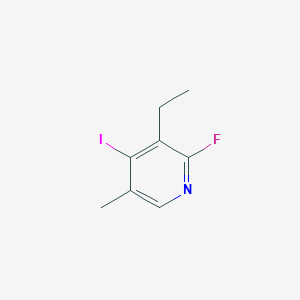
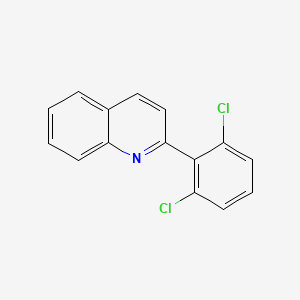
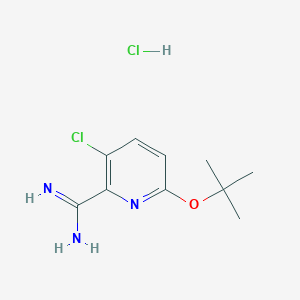
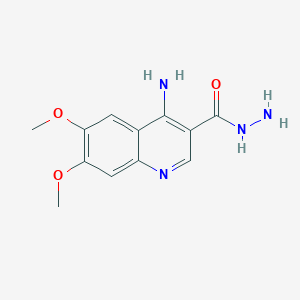

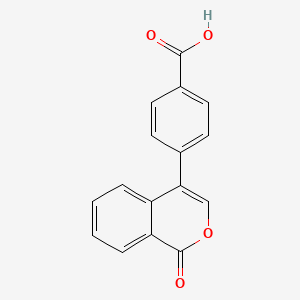

![1,1,1,2,2-Pentamethyl-2-[(naphthalen-1-yl)methyl]disilane](/img/structure/B11852813.png)
![N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11852816.png)
